AK-IN-1 Moderate Micromolar Potency Distinguishes It from Sub-Nanomolar AK Inhibitors for Titration Studies
AK-IN-1 inhibits purified human recombinant adenosine kinase with an IC50 of approximately 1.98 µM [1]. This represents a potency approximately 180-fold lower than the non-nucleoside inhibitor ABT-702 (IC50 = 1.7 nM) and approximately 18-fold lower than the nucleoside inhibitor 5-iodotubercidin (IC50 = 26 nM) [2]. The moderate micromolar potency of AK-IN-1, combined with its concentration-dependent inhibition profile (86%, 87%, and 89% AK inhibition at 2, 4, and 10 µM, respectively) [1], makes it particularly suitable for titration studies requiring a broad dynamic range before saturation, whereas sub-nanomolar inhibitors may achieve near-complete inhibition at concentrations that preclude fine-grained dose-response resolution.
| Evidence Dimension | Inhibitory potency (IC50) against purified human adenosine kinase |
|---|---|
| Target Compound Data | IC50 ≈ 1.98 µM; 86%, 87%, and 89% inhibition at 2, 4, and 10 µM, respectively |
| Comparator Or Baseline | ABT-702: IC50 = 1.7 nM; 5-Iodotubercidin: IC50 = 26 nM; GP3269: IC50 = 11 nM |
| Quantified Difference | AK-IN-1 is approximately 1,165-fold less potent than ABT-702, 76-fold less potent than GP3269, and 76-fold less potent than 5-iodotubercidin |
| Conditions | Purified human recombinant AK in vitro enzyme assay |
Why This Matters
Researchers requiring a moderate-potency AK inhibitor for dose-response titration studies with a wider dynamic range may preferentially select AK-IN-1 over ultra-potent alternatives that achieve saturation at lower concentrations.
- [1] Park J, et al. Identification and biochemical studies on novel non-nucleoside inhibitors of the enzyme adenosine kinase. Protein J. 2007;26(3):203-12. PMID: 17205396. DOI: 10.1007/s10930-006-9062-z. View Source
- [2] Adooq Bioscience. 5-Iodotubercidin Datasheet. Catalog No. A13948. IC50 = 26 nM. View Source
